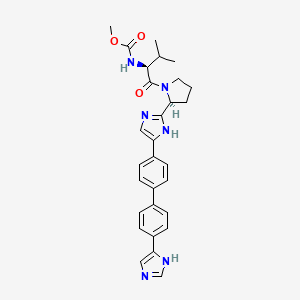
Daclatasvir Impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daclatasvir Impurity C is a degradation product or process-related impurity associated with the antiviral drug daclatasvir, which is used to treat hepatitis C virus infections. The chemical name of daclatasvir is methyl ( (1S)-1- ( ( (2S)-2- (5- (4′- (2- ( (2S)-1- ( (2S)-2- ( (methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride . Daclatasvir targets the nonstructural protein NS5A of the hepatitis C virus, inhibiting viral replication .
Méthodes De Préparation
The preparation of daclatasvir impurity C involves synthetic routes and reaction conditions similar to those used in the synthesis of daclatasvir. The process typically includes the use of various reagents and solvents under controlled conditions to ensure the formation of the desired impurity. Industrial production methods for this compound may involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .
Analyse Des Réactions Chimiques
Daclatasvir impurity C undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Daclatasvir impurity C has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of daclatasvir impurity C is related to its parent compound, daclatasvir. Daclatasvir exerts its antiviral action by binding to the nonstructural protein NS5A of the hepatitis C virus, preventing RNA replication and virion assembly . This binding disrupts the function of the viral replication complex, leading to a rapid decline in viral RNA levels .
Comparaison Avec Des Composés Similaires
Daclatasvir impurity C can be compared with other similar compounds, such as:
Daclatasvir Impurity A: Another degradation product of daclatasvir, with different chemical properties and stability.
Daclatasvir Impurity B: A process-related impurity with distinct chemical characteristics.
Daclatasvir Impurity D: Another related compound with unique degradation pathways.
The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed, which can influence its stability and reactivity compared to other impurities .
Propriétés
Formule moléculaire |
C29H32N6O3 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C29H32N6O3/c1-18(2)26(34-29(37)38-3)28(36)35-14-4-5-25(35)27-31-16-24(33-27)22-12-8-20(9-13-22)19-6-10-21(11-7-19)23-15-30-17-32-23/h6-13,15-18,25-26H,4-5,14H2,1-3H3,(H,30,32)(H,31,33)(H,34,37)/t25-,26-/m0/s1 |
Clé InChI |
NFGBCKRQBIRTLN-UIOOFZCWSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


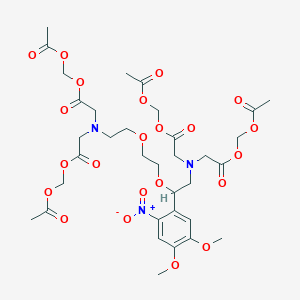

![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
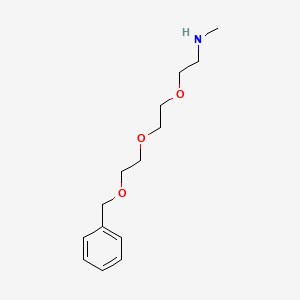



![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
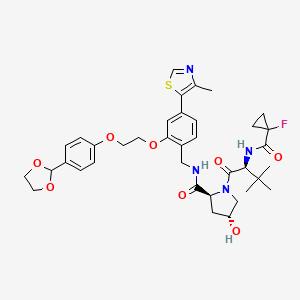
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)
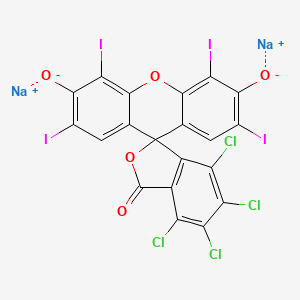
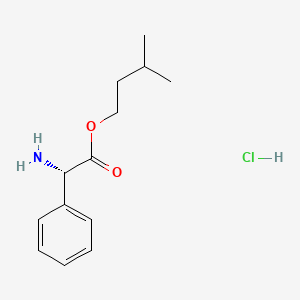
![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)

